molecular formula C10H20N2O B13818093 N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide

N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide

Cat. No.: B13818093
M. Wt: 184.28 g/mol
InChI Key: CIWNVGSSHQVTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide is a pyrrolidine-based acetamide derivative characterized by a saturated five-membered heterocyclic ring with four methyl substituents (at positions 2, 2, 5, and 5) and an acetamide group at position 2. This compound is structurally distinct from pyridine-based acetamides () and shares closer resemblance to spin-labeling agents like 3-(2-iodoacetamido)-PROXYL (), though it lacks the iodine substituent.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C10H20N2O/c1-7(13)11-8-6-9(2,3)12-10(8,4)5/h8,12H,6H2,1-5H3,(H,11,13)

InChI Key

CIWNVGSSHQVTOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(NC1(C)C)(C)C

Origin of Product

United States

Preparation Methods

Data Summary Table

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Oxidative coupling MnO2, aldehyde or imine, solvent (benzene, ethanol) 2,2,3,3-Tetramethylsuccinaldehyde/imine Not specified Key precursor for pyrrolidine synthesis
Reduction 88% Formic acid, room temp 2,2,5,5-Tetramethylpyrrolidine Up to 91 High yield, CO2 evolution observed
Acetylation Acetic anhydride or acetyl chloride, ethanol, 0–70°C N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide Not specified Standard acetamide formation
Purification Recrystallization in ethanol/methanol Pure target compound - Ensures removal of impurities

Research Findings and Analysis

  • The oxidative coupling method using metal oxide oxidants is a robust and versatile approach to synthesize highly substituted pyrrolidines, including tetramethyl derivatives.
  • Reduction with formic acid is superior in yield and selectivity for pyrrolidine formation compared to hydride reagents or catalytic hydrogenation in other solvents.
  • The acetamide functionalization step is a standard acylation reaction, widely applied in pyrrolidine chemistry, and can be optimized for purity and yield by controlling temperature and stoichiometry.
  • The overall synthetic strategy allows for variation of substituents on the pyrrolidine ring by changing the aldehyde or imine starting materials, offering flexibility in structural design.

Scientific Research Applications

N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is used to investigate the structure and dynamics of biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide depends on its specific application. In the context of EPR spectroscopy, the compound acts as a spin label, where the unpaired electron on the nitroxide group interacts with the magnetic field, providing information about the local environment of the labeled molecule. In medicinal chemistry, its mechanism of action would depend on the target molecule and the biological pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide with structurally related compounds reveals key distinctions:

Compound Core Structure Substituents Key Functional Groups
This compound Pyrrolidine 2,2,5,5-tetramethyl; acetamide at C3 Acetamide, aliphatic CH₃
3-(2-Iodoacetamido)-PROXYL () Pyrrolidine-1-oxyl 2,2,5,5-tetramethyl; iodoacetamide at C3 Iodoacetamide, nitroxide radical
N-(7-Methyl-2-phenylamino-thieno-pyrimidin-4-on-3-yl)acetamide () Pyrido-thieno-pyrimidinone Acetamide, methyl, phenylamino groups Aromatic C=O, NH, sulfur heterocycle
Quinoline-based acetamides (e.g., ) Quinoline Cyano, fluoroindolin, tetrahydrofuran-oxy, piperidin-4-ylidene Cyano, ether, piperidine
Pyridine-derived acetamides (e.g., ) Pyridine Hydroxy, iodo, trimethylsilyl-ethynyl groups Aromatic NH, hydroxyl, alkynyl

Key Observations :

  • Pyrrolidine vs. Pyridine/Quinoline: The saturated pyrrolidine core (vs. The tetramethyl groups increase lipophilicity compared to pyridine derivatives with polar substituents (e.g., hydroxy or iodo groups in ).
  • Acetamide Modifications : The absence of iodine in this compound distinguishes it from 3-(2-iodoacetamido)-PROXYL, which is used as a spin-labeling agent due to its radical nitroxide group .
Physicochemical Properties
  • Melting Point: The compound in (m.p. 143–145°C) has a lower melting point than typical pyrrolidine acetamides, likely due to reduced symmetry and increased polarity from the pyrimidinone ring. This compound is expected to have a higher m.p. (>150°C) due to its rigid, symmetric structure.
  • Spectroscopic Features :
    • IR : The acetamide C=O stretch (~1700 cm⁻¹) is consistent across analogs . Aliphatic C-H stretches (~2900 cm⁻¹) are prominent in tetramethylated compounds .
    • NMR : The tetramethyl groups in this compound would appear as singlets (δ ~1.2–1.5 ppm), contrasting with the aromatic protons in pyridine derivatives (δ ~7–8 ppm) .

Biological Activity

N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring which contributes to its pharmacological properties. The synthesis of this compound typically involves the acylation of the corresponding amine with acetic anhydride or acetyl chloride under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological effects. For instance:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)150Moderate inhibition
MDA-MB-231 (Breast)120Significant inhibition
HeLa (Cervical)180Low inhibition

These results indicate that the compound possesses varying degrees of efficacy against different cancer types.

In Vivo Studies

In vivo pharmacokinetic studies have highlighted the ability of this compound to cross the blood-brain barrier (BBB). This property is crucial for potential therapeutic applications in neurodegenerative diseases. For example:

  • Neuroprotective Effects : Animal models have shown that treatment with this compound can lead to improved outcomes in models of stroke by reducing neuronal damage and enhancing recovery.

Case Studies

  • Stroke Model : In a study involving mice subjected to ischemic stroke, administration of this compound resulted in a significant reduction in infarct size compared to controls. This suggests its potential as a neuroprotective agent.
  • Cancer Therapy : A clinical trial investigated the effects of this compound on patients with advanced lung cancer. Preliminary results indicated a modest improvement in progression-free survival when combined with standard chemotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide, and what reaction conditions are critical?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting from pyrrolidine precursors. Key steps include:

  • Cyclization : Formation of the tetramethylpyrrolidine core using reagents like ethyl acetoacetate and isothiocyanates under reflux conditions (e.g., ethanol, 70–80°C) .
  • Acetylation : Introduction of the acetamide group via nucleophilic substitution or coupling reactions (e.g., using acetyl chloride in the presence of a base like triethylamine) .
  • Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensure high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
  • HPLC : For purity assessment, especially when evaluating batch consistency for biological testing .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer : Initial screening involves:

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7) with MTT assays to determine IC50_{50} values .
  • Enzyme inhibition studies : Target-specific assays (e.g., COX-2 or lipoxygenase) to evaluate inhibitory activity compared to reference compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How should contradictory results in biological activity data be resolved?

  • Methodological Answer :

  • Cross-validation : Replicate assays in independent labs or use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results; re-purify batches and retest .
  • Target Profiling : Use proteomic or transcriptomic analyses to identify off-target effects that explain discrepancies .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with predicted targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts upon compound binding .
  • Knockout Models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess activity loss .

Q. How can researchers evaluate the compound’s pharmacokinetic stability?

  • Methodological Answer :

  • Solubility and Stability Tests : Measure solubility in PBS/DMSO and degradation under physiological conditions (pH 7.4, 37°C) .
  • Metabolic Profiling : Incubate with liver microsomes to identify major metabolites via LC-MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding percentages .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
  • Free-Energy Perturbation (FEP) : Calculate binding energy changes for structural analogs to prioritize synthesis .

Q. How can researchers address poor reproducibility in synthesis or bioactivity?

  • Methodological Answer :

  • Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and share via open-access platforms .
  • Collaborative Trials : Engage multiple labs to validate synthetic routes and biological protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.